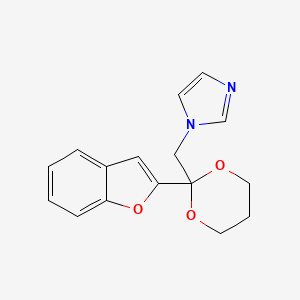
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Formation of the Dioxane Ring: The dioxane ring is usually formed by the reaction of diols with aldehydes or ketones under acidic conditions.
Coupling of Benzofuran and Dioxane Rings: The benzofuran and dioxane rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Imidazole Ring: The final step involves the formation of the imidazole ring through the reaction of the coupled intermediate with an appropriate amine and aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole, 2-(2-benzofuranyl)-4,5-dihydro-
- 1H-Imidazole, 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-
Uniqueness
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is unique due to its combination of benzofuran and dioxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
98519-13-2 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1-[[2-(1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-14-13(4-1)10-15(21-14)16(19-8-3-9-20-16)11-18-7-6-17-12-18/h1-2,4-7,10,12H,3,8-9,11H2 |
InChI-Schlüssel |
QXWQGVSLRHBJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)(CN2C=CN=C2)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)


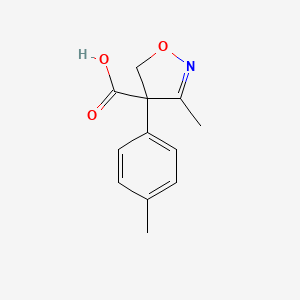
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
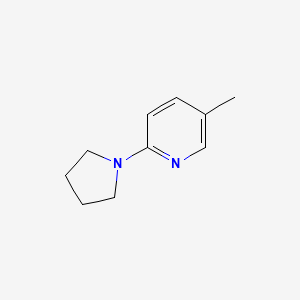
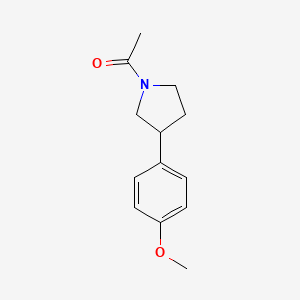

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
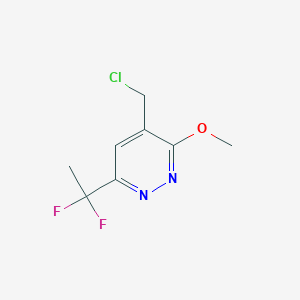
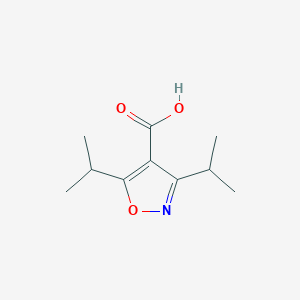
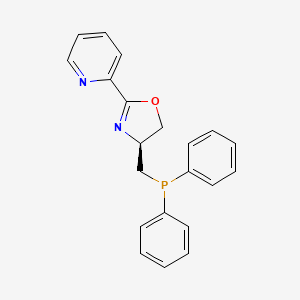
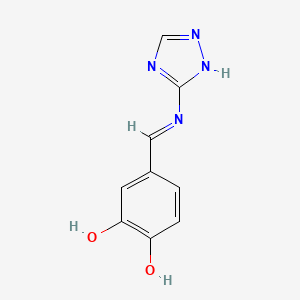
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
